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Compound of Interest

Compound Name: SLU-10482

Cat. No.: B14083517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SLU-10482 is a novel, orally active antiparasitic agent demonstrating significant potency

against Cryptosporidium parvum, the protozoan parasite responsible for cryptosporidiosis. This

technical guide provides a comprehensive overview of the chemical structure, properties, and

biological activity of SLU-10482. Detailed experimental protocols for key in vitro and in vivo

studies are presented, along with a summary of its known mechanism of action and relevant

signaling pathways. This document is intended to serve as a valuable resource for researchers

and professionals engaged in the development of new therapies for parasitic diseases.

Chemical Structure and Properties
SLU-10482 is a complex heterocyclic molecule with the systematic IUPAC name 2-[4-fluoro-3-

(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone.[1][2]

Its chemical structure is characterized by a central piperazine ring linking a trifluoromethyl-

substituted phenylacetamide moiety to a triazolopyridazine core.

Table 1: Chemical and Physical Properties of SLU-10482
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Property Value Reference

IUPAC Name

2-[4-fluoro-3-

(trifluoromethyl)phenyl]-1-[4-

(1,2,4-triazolo[4,3-b]pyridazin-

6-yl)-1-piperazinyl]-ethanone

[1][2]

CAS Number 2755451-45-5 [1][2][3]

Molecular Formula C18H16F4N6O [1][2][3]

Molecular Weight 408.35 g/mol [3]

SMILES

FC(F)

(F)C1=C(F)C=CC(CC(N2CCN(

C3=NN4C(C=C3)=NN=C4)CC

2)=O)=C1

[1][2]

Appearance Solid [1][4]

Purity >98% [1][4]

Solubility
Soluble in DMSO, Ethanol,

and Methanol
[1][5]

Storage Store at -20°C [4][5]

Biological Activity and Efficacy
SLU-10482 has demonstrated potent and selective activity against Cryptosporidium parvum in

both in vitro and in vivo models.

In Vitro Activity
SLU-10482 effectively inhibits the growth of C. parvum in cell-based assays.

Table 2: In Vitro Activity of SLU-10482 against Cryptosporidium parvum
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Assay Cell Line Value Reference

IC50 - 0.0687 µM [3]

EC50 HCT-8 cells 0.07 µM [1]

AC50 (in infected

mice)
- 0.0686 µM [3]

In Vivo Efficacy
Oral administration of SLU-10482 has been shown to be effective in a mouse model of C.

parvum infection.

Table 3: In Vivo Efficacy of SLU-10482

Animal Model Dosing Regimen Effect Reference

Mouse model of C.

parvum infection

5 and 15 mg/kg, twice

daily

Decreases the

number of fecal

oocysts

[1][5]

Off-Target Activity
SLU-10482 has been evaluated for its potential to interact with the human ether-a-go-go-

related gene (hERG) channel, a common off-target that can lead to cardiotoxicity.

Table 4: hERG Binding Affinity

Target Kd Reference

hERG 43 µM [1][5]

Mechanism of Action and Signaling Pathways
While the precise molecular target of SLU-10482 in Cryptosporidium parvum has not been

definitively elucidated in the available literature, its structural class and the known targets of

other anti-cryptosporidial compounds suggest a potential mechanism of action. Several studies
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have pointed to aminoacyl-tRNA synthetases, particularly lysyl-tRNA synthetase (KRS), as a

promising drug target in apicomplexan parasites like Plasmodium and Cryptosporidium.

Inhibition of these essential enzymes disrupts protein synthesis, leading to parasite death.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of SLU-
10482, assuming it targets the C. parvum lysyl-tRNA synthetase (CpKRS).

Hypothetical Mechanism of Action of SLU-10482

SLU-10482

Cryptosporidium parvum
Lysyl-tRNA Synthetase (CpKRS)

Inhibition

tRNA(Lys) Charging

Catalyzes

Parasite Death

Protein Synthesis

Essential for

Parasite Growth and Replication

Drives

Inhibition leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b14083517?utm_src=pdf-body
https://www.benchchem.com/product/b14083517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14083517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Hypothetical inhibition of C. parvum protein synthesis by SLU-10482.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the

evaluation of SLU-10482.

In Vitro C. parvum Growth Inhibition Assay
This protocol describes the methodology used to determine the half-maximal effective

concentration (EC50) of SLU-10482 against C. parvum in a human ileocecal adenocarcinoma

cell line (HCT-8).
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In Vitro C. parvum Growth Inhibition Assay Workflow

Start

Plate HCT-8 cells in
96-well plates

Infect cells with
C. parvum oocysts

Add serial dilutions
of SLU-10482

Incubate for 48 hours

Fix and stain cells with
fluorescent antibodies and DAPI

Image plates with high-content
imager and quantify parasites

Calculate EC50 values

End
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Generalized Synthetic Workflow for SLU-10482

Starting Materials

Synthesis of triazolopyridazine core

Synthesis of substituted phenylacetic acidCoupling of core and piperazine linker

Amide bond formation with
substituted phenylacetic acid

SLU-10482

Purification and Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37267631/
https://pubmed.ncbi.nlm.nih.gov/37267631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11103792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11103792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436570/
https://www.benchchem.com/product/b14083517#slu-10482-chemical-structure-and-properties
https://www.benchchem.com/product/b14083517#slu-10482-chemical-structure-and-properties
https://www.benchchem.com/product/b14083517#slu-10482-chemical-structure-and-properties
https://www.benchchem.com/product/b14083517#slu-10482-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14083517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14083517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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